molecular formula C27H19Br2N3O3 B15150691 N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide

N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide

Cat. No.: B15150691
M. Wt: 593.3 g/mol
InChI Key: VJCRWWNUVOSEGC-UHFFFAOYSA-N
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Description

5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its benzamido and bromophenyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with 4-bromoaniline to form N1,N3-bis(4-bromophenyl)benzene-1,3-dicarboxamide. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the benzene core .

Mechanism of Action

The mechanism of action of 5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The benzamido and bromophenyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BENZAMIDO-N1,N3-BIS(4-BROMOPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of benzamido and bromophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H19Br2N3O3

Molecular Weight

593.3 g/mol

IUPAC Name

5-benzamido-1-N,3-N-bis(4-bromophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C27H19Br2N3O3/c28-20-6-10-22(11-7-20)30-26(34)18-14-19(27(35)31-23-12-8-21(29)9-13-23)16-24(15-18)32-25(33)17-4-2-1-3-5-17/h1-16H,(H,30,34)(H,31,35)(H,32,33)

InChI Key

VJCRWWNUVOSEGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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